5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde
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Overview
Description
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position, an ethylhexyl group at the 3-position, and an aldehyde group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-methanol.
Substitution: 5-Methoxy-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde.
Scientific Research Applications
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde has several scientific research applications, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Thiophene derivatives, including this compound, have shown potential as pharmacologically active agents.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde depends on its application. In organic electronics, the compound acts as a semiconductor by facilitating the movement of charge carriers through its conjugated system. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde: Similar structure with the bromine atom at the 4-position instead of the 5-position.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Contains a carboxylate group instead of an aldehyde group.
5-Bromo-2-thiophenecarboxaldehyde: Lacks the ethylhexyl group.
Uniqueness
5-Bromo-3-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. The presence of the ethylhexyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its solubility in various solvents .
Properties
Molecular Formula |
C13H19BrO2S |
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Molecular Weight |
319.26 g/mol |
IUPAC Name |
5-bromo-3-(2-ethylhexoxy)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-11-7-13(14)17-12(11)8-15/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
XWSIKDUJHIUMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C(SC(=C1)Br)C=O |
Origin of Product |
United States |
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